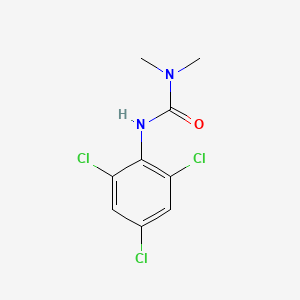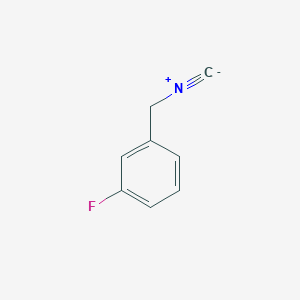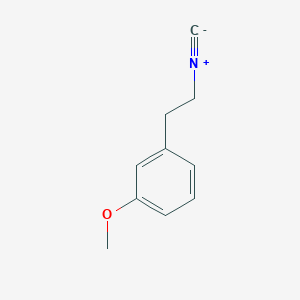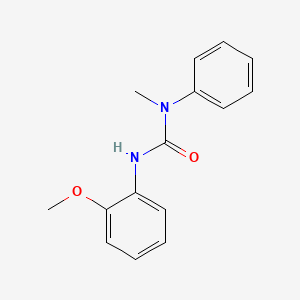
N'-(2-Methoxyphenyl)-N-methyl-N-phenylurea
描述
N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to the phenyl ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea typically involves the reaction of 2-methoxyaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methoxyaniline+Methyl isocyanate→N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea
Industrial Production Methods: In an industrial setting, the production of N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The urea moiety can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-hydroxyphenyl-N-methyl-N-phenylurea.
Reduction: Formation of N-(2-methoxyphenyl)-N-methylamine.
Substitution: Formation of halogenated derivatives such as 2-bromophenyl-N-methyl-N-phenylurea.
科学研究应用
Chemistry: N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation.
Medicine: N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals. It is also used in the development of new materials with unique properties.
作用机制
The mechanism of action of N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the urea moiety play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The compound may also interact with signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
- N-(2-Methoxyphenyl)-N-methylurea
- N-(2-Methoxyphenyl)-N-phenylurea
- N-(2-Methoxyphenyl)-N-methyl-N-phenylcarbamate
Comparison: N’-(2-Methoxyphenyl)-N-methyl-N-phenylurea is unique due to the presence of both a methoxy group and a phenyl group attached to the urea moiety. This structural feature enhances its binding affinity to molecular targets and increases its potential for therapeutic applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
属性
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(12-8-4-3-5-9-12)15(18)16-13-10-6-7-11-14(13)19-2/h3-11H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFYSYUVPQQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975249 | |
| Record name | N'-(2-Methoxyphenyl)-N-methyl-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59849-57-9 | |
| Record name | Urea, N-(2-methoxyphenyl)-N-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059849579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyphenyl)-N-methyl-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(O-ANISYL)-1-METHYL-1-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


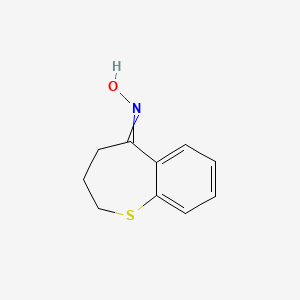
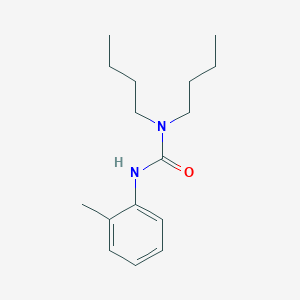

![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)
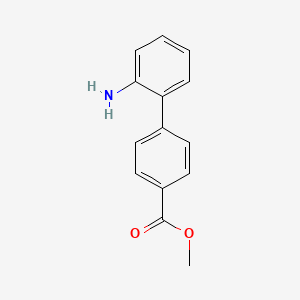
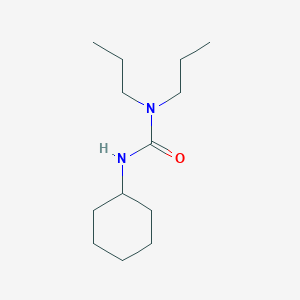
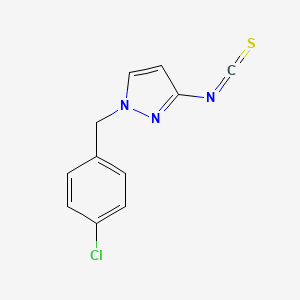

![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)
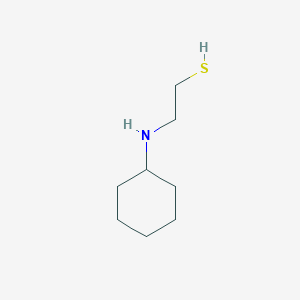
![2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3337239.png)
